molecular formula C26H17N3O4 B2776195 4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 321392-06-7

4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No. B2776195
CAS RN: 321392-06-7
M. Wt: 435.439
InChI Key: ZRFQVLCSKNLVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. For the similar compound “4-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid”, the SMILES representation is c1ccc2c(c1)C(=O)C(=Cc3ccc(cc3)C(=O)O)C2=O .


Physical And Chemical Properties Analysis

For the similar compound “4-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid”, some physical and chemical properties are known. It has a density of 1.5±0.1 g/cm³, a boiling point of 549.0±50.0 °C at 760 mmHg, and a flash point of 299.9±26.6 °C .

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis of pyrrolidine-2,4-dione derivatives, including tetramic acids and their various derivatives, underlines the compound's utility in generating a range of chemical structures. These syntheses contribute to our understanding of chemical properties and reactions relevant to the development of new materials and drugs. For example, the creation of pyrrolidine-2,4-diones (tetramic acids) and their derivatives through reactions with water, nitromethane, and aromatic aldehydes, showcases their versatility in forming different chemical structures with potential applications in material science and pharmaceuticals (Mulholland, Foster, & Haydock, 1972).

Photophysical Properties and Electronic Applications

Research into the photoluminescent properties of conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units highlights their potential in electronic applications. These properties include strong photoluminescence, high photochemical stability, and suitability for thin-film electronic applications, demonstrating the compound's role in the development of photovoltaic devices and organic electronics (Beyerlein & Tieke, 2000).

Material Science and Battery Applications

Further investigations into the synthesis and properties of 1,4-dihydropyrrolo[3,2-b]pyrrole-2,5-dione derivatives reveal their significance as redox systems. These derivatives have shown potential as electron acceptors, with implications for their use in material science, particularly in the construction of organic solar cells and lithium-ion batteries. The research presents a new approach to these derivatives, highlighting their reduction potentials and capabilities as electron acceptors (Mukai, Konno, Kumagai, & Satake, 1985).

properties

IUPAC Name

3-(1-hydroxy-3-oxoinden-2-yl)-5-phenyl-1-pyridin-2-yl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3O4/c30-23-15-10-4-5-11-16(15)24(31)20(23)22-19-18(21(28-22)17-12-6-7-13-27-17)25(32)29(26(19)33)14-8-2-1-3-9-14/h1-13,18-19,21,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRDKBQDANQECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(=NC3C4=CC=CC=N4)C5=C(C6=CC=CC=C6C5=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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